4-(1,2,2-トリフェニルビニル)フェノール

概要

説明

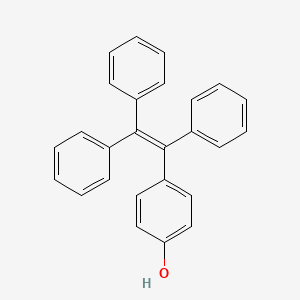

4-(1,2,2-Triphenylvinyl)phenol is an organic compound with the molecular formula C26H20O It is known for its unique structural properties, which include a phenol group attached to a triphenylvinyl moiety

科学的研究の応用

Aggregation-Induced Emission (AIE) Polymers

The compound is frequently utilized as a building block for AIE-active polymers. When polymerized, these materials demonstrate enhanced fluorescence properties compared to their monomeric counterparts. For instance, acrylate monomers derived from 4-(1,2,2-triphenylvinyl)phenol have been synthesized and polymerized to yield high molecular weight polymers (400,000–650,000) with low polydispersity indices (1.28–1.51). These polymers exhibit significant AIE activity in mixed solvents (THF–H2O), making them suitable for applications in fluorescence sensors for detecting nitroaromatic explosives .

Dye-Sensitized Solar Cells (DSSCs)

4-(1,2,2-Triphenylvinyl)phenol is employed as an end-capping agent in the synthesis of dyes for DSSCs. The compound's fully conjugated core enhances the power conversion efficiency of these solar cells, achieving efficiencies of up to 6.29% and open-circuit photovoltage of 804 mV . Its propeller-like structure contributes to improved light absorption and charge transport properties.

Liquid Crystal Displays

The compound has also been integrated into liquid crystal materials due to its ionic interactions and polarized fluorescent emission capabilities at 475 nm when excited at 360 nm . This property is particularly advantageous for developing advanced display technologies.

Fluorescent Sensors

The AIE characteristics of 4-(1,2,2-triphenylvinyl)phenol make it an excellent candidate for fluorescent sensors. Studies have demonstrated that polymers derived from this compound can act as "turn-off" sensors for metal ions such as Cu²⁺ and Hg²⁺. The fluorescence intensity decreases significantly upon interaction with these ions, allowing for sensitive detection .

Biological Signal Detection

Recent research has explored the use of nanoparticles modified with 4-(1,2,2-triphenylvinyl)phenol for detecting biological signals at trace concentrations . These nanoparticles exhibit amplified response capabilities due to their unique concave structures, enhancing their applicability in biomedical fields.

作用機序

Target of Action

It is known to exhibit photochromic and fluorescence properties , suggesting that its targets could be related to light-sensitive biological systems.

Mode of Action

4-(1,2,2-Triphenylvinyl)phenol interacts with its targets through its unique photochromic and fluorescence properties . The compound can exhibit different properties depending on its crystal structure . For instance, one polymorph of the compound exhibits weak fluorescence and reversible photochromic behavior, while another emits stronger orange fluorescence without photochromism .

Result of Action

The molecular and cellular effects of 4-(1,2,2-Triphenylvinyl)phenol’s action are primarily related to its photochromic and fluorescence properties . These properties can be leveraged in various applications, such as the creation of visible light responsive rewritable paper with inkless writing and self-erasing properties . Additionally, it can be used as a reusable data encryption material with both static and dynamic encryption-decryption processes .

生化学分析

Biochemical Properties

4-(1,2,2-Triphenylvinyl)phenol plays a crucial role in biochemical reactions, particularly those involving fluorescence and photochemical processes. It interacts with various biomolecules, including enzymes and proteins, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence the fluorescence properties of the compound, making it useful for detecting specific biomolecules in complex biological systems .

Cellular Effects

The effects of 4-(1,2,2-Triphenylvinyl)phenol on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, its fluorescence properties make it a valuable tool for tracking cellular processes and visualizing cellular structures .

Molecular Mechanism

At the molecular level, 4-(1,2,2-Triphenylvinyl)phenol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form stable complexes with proteins and nucleic acids is key to its function. These interactions can lead to changes in enzyme activity, alterations in gene expression, and modulation of cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1,2,2-Triphenylvinyl)phenol can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation and loss of fluorescence. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of 4-(1,2,2-Triphenylvinyl)phenol vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis. These threshold effects are important for determining the safe and effective use of the compound in biomedical applications .

Metabolic Pathways

4-(1,2,2-Triphenylvinyl)phenol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and alter the levels of specific metabolites. Its interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which may have downstream effects on cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-(1,2,2-Triphenylvinyl)phenol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. The compound’s ability to selectively accumulate in certain cellular compartments makes it useful for targeted imaging and therapeutic applications .

Subcellular Localization

The subcellular localization of 4-(1,2,2-Triphenylvinyl)phenol is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for optimizing its use in research and clinical settings .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2-Triphenylvinyl)phenol typically involves the reaction of 4-bromophenol with triphenylvinyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Bromophenol+Triphenylvinyl bromideK2CO3,DMF,Heat4-(1,2,2-Triphenylvinyl)phenol

Industrial Production Methods

Industrial production of 4-(1,2,2-Triphenylvinyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

4-(1,2,2-Triphenylvinyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

類似化合物との比較

Similar Compounds

- 4-(1,2,2-Triphenylethenyl)phenol

- 1-(4-Hydroxyphenyl)-1,2,2-triphenylethene

- 4-(1,2,2-Triphenylvinyl)benzoic acid

Uniqueness

4-(1,2,2-Triphenylvinyl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both phenol and triphenylvinyl groups allows for diverse reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its interactions with biological systems make it a versatile compound for research and industrial use.

生物活性

Overview

4-(1,2,2-Triphenylvinyl)phenol (CAS No. 76115-06-5) is an organic compound characterized by its unique structure, which includes a phenolic group attached to a triphenylvinyl moiety. This compound has garnered significant attention in various fields due to its notable biological activities , particularly its antioxidant , photochromic , and fluorescence properties .

Structural Properties

The molecular formula of 4-(1,2,2-Triphenylvinyl)phenol is , and its structure allows for various interactions with biological molecules, which are crucial for its biological activity.

The biological activity of 4-(1,2,2-Triphenylvinyl)phenol can be attributed to several mechanisms:

- Photochromic Properties : The compound exhibits reversible photochromism, allowing it to change structure upon exposure to light. This property is beneficial in applications such as phototherapy and biosensing.

- Fluorescence : Its fluorescence characteristics enable it to serve as a marker in biological imaging and tracking cellular processes. The compound interacts with biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking, influencing cellular metabolism and signaling pathways .

Antioxidant Activity

4-(1,2,2-Triphenylvinyl)phenol has demonstrated significant antioxidant properties. Its structure enables it to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Cellular Effects

The compound influences multiple cellular processes:

- Modulation of kinase activity : It can affect the activity of certain kinases involved in cell signaling.

- Alteration of gene expression : By interacting with transcription factors, it can lead to changes in gene expression profiles .

Research Applications

The unique properties of 4-(1,2,2-Triphenylvinyl)phenol make it valuable in various research applications:

- Biological Imaging : Its fluorescence properties are exploited for visualizing cellular structures and processes.

- Biosensing : The compound is used in the development of sensors due to its sensitivity to environmental changes, particularly in detecting nitro compounds .

- Material Science : It serves as a precursor for creating aggregation-induced emission (AIE) polymers that exhibit strong fluorescence when aggregated. These materials have potential applications in drug delivery systems and advanced imaging techniques .

Study on Antioxidant Properties

A study investigated the antioxidant capacity of 4-(1,2,2-Triphenylvinyl)phenol using various assays such as DPPH radical scavenging and ABTS assays. Results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential therapeutic role in oxidative stress-related conditions.

Application in AIE Polymers

Research has shown that polymers derived from 4-(1,2,2-Triphenylvinyl)phenol exhibit significant fluorescence enhancement upon aggregation. This property is utilized for developing sensors capable of detecting trace amounts of explosives and other hazardous materials .

Comparative Analysis

The following table summarizes the biological activities of 4-(1,2,2-Triphenylvinyl)phenol compared to similar compounds:

| Compound | Antioxidant Activity | Fluorescence Properties | Photochromic Behavior |

|---|---|---|---|

| 4-(1,2,2-Triphenylvinyl)phenol | High | Strong | Yes |

| Triphenylene | Moderate | Moderate | No |

| Phenolphthalein | Low | Weak | Yes |

特性

IUPAC Name |

4-(1,2,2-triphenylethenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZOSPYBNNWIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462106 | |

| Record name | Phenol, 4-(triphenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76115-06-5 | |

| Record name | Phenol, 4-(triphenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-(1,2,2-Triphenylvinyl)phenol significant in material science and sensing applications?

A1: 4-(1,2,2-Triphenylvinyl)phenol is a key precursor to AIE-active polymers with unique fluorescence properties []. These polymers exhibit minimal fluorescence in solution but emit strong fluorescence in an aggregated state, such as nanoparticles or thin films. This phenomenon, known as aggregation-induced emission (AIE), makes them valuable for sensing applications. In the case of the polymers derived from 4-(1,2,2-Triphenylvinyl)phenol, they exhibit a high sensitivity to nitro compounds []. When these polymers encounter nitro compounds, their fluorescence is quenched, allowing for the detection of these compounds. This is particularly relevant for detecting nitroaromatic explosives.

Q2: How is 4-(1,2,2-Triphenylvinyl)phenol modified to create AIE-active polymers for nitro compound detection?

A2: The research by [] outlines a two-step process:

Q3: What are the advantages of using these AIE-active polymers for nitro compound detection?

A3: The AIE-active polymers derived from 4-(1,2,2-Triphenylvinyl)phenol offer several advantages:

- High Sensitivity: They show significant fluorescence quenching in the presence of various nitro compounds, including explosives like picric acid and TNT [].

- Selectivity: The polymers exhibit negligible response to non-nitro compounds like toluene and phenol, demonstrating their selectivity for nitro compounds [].

- Stability: The nanoparticles formed by these polymers in a THF-water mixture exhibit long-term stability, remaining viable for over nine months []. This stability is crucial for practical sensing applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。